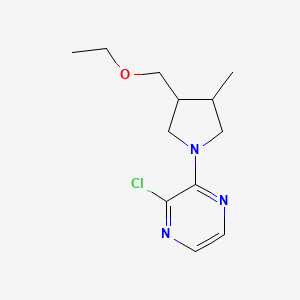

2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-3-17-8-10-7-16(6-9(10)2)12-11(13)14-4-5-15-12/h4-5,9-10H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWENZBWJIAMYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazines

are a class of organic compounds with the formula (C_4H_4N_2). They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Pyrazines are often synthesized using the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds. The reaction is known for its mild conditions and tolerance of various functional groups.

Biological Activity

2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique molecular structure, including a chloro substituent and a pyrrolidine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the ethoxymethyl group enhances the compound's lipophilicity, potentially improving its biological activity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀ClN₂ |

| Molecular Weight | 240.75 g/mol |

| LogP (Partition Coefficient) | 2.56 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The chloro group may facilitate nucleophilic substitution reactions, leading to the formation of active metabolites that could modulate various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including antimicrobial and anticancer effects.

Anticancer Potential

Compounds containing pyrrolidine rings have been explored for their anticancer properties. In vitro studies suggest that they may induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights that may apply to this compound.

- Study on Antimicrobial Activity : A study assessed various thiourea derivatives for their antimicrobial properties, revealing that certain compounds exhibited MIC values ranging from 32 to 1024 µg/mL against multiple bacterial strains . This suggests potential for similar derivatives like this compound.

- Cytotoxicity Assessment : Research evaluating benzoquinones demonstrated significant cytotoxic effects against human cancer cell lines . Similar structural features in pyrazine derivatives may indicate comparable anticancer activity.

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-3-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)pyrazine typically involves:

- Starting from a suitably substituted pyrazine core , such as 2,3-dichloropyrazine or 2-chloro-3-halopyrazine derivatives.

- Nucleophilic substitution at the 3-position of the pyrazine ring by a functionalized pyrrolidine derivative, specifically a 3-(ethoxymethyl)-4-methylpyrrolidine.

- Control of reaction conditions to favor selective substitution at the 3-position while retaining the chloro substituent at the 2-position.

Preparation of the Pyrrolidinyl Substituent

The pyrrolidine substituent, 3-(ethoxymethyl)-4-methylpyrrolidin-1-yl, can be synthesized or procured as a precursor. The ethoxymethyl group is typically introduced via alkylation reactions using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) on the pyrrolidine nitrogen or carbon, depending on the synthetic route.

Nucleophilic Aromatic Substitution (SNAr) on Pyrazine

The key step involves the nucleophilic aromatic substitution of a halogen on the pyrazine ring by the pyrrolidine nitrogen:

- Starting material : 2,3-dichloropyrazine or 2-chloro-3-halopyrazine is used as the electrophile.

- Nucleophile : The pyrrolidine derivative bearing the ethoxymethyl and methyl substituents.

- Reaction conditions : The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen and enhance nucleophilicity.

- Temperature : Heating under reflux or elevated temperatures (e.g., 80–120 °C) for several hours (6–12 h) is common to drive the substitution reaction to completion.

This method is analogous to the preparation of related compounds such as 2-chloro-6-((1-methylazetidin-3-yl)oxy)pyrazine, where nucleophilic substitution on dichloropyrazine is achieved by reaction with a nitrogen-containing heterocycle under basic conditions in DMF at elevated temperature.

Purification and Characterization

After completion of the substitution reaction:

- The reaction mixture is typically cooled and diluted with an organic solvent such as chloroform or ethyl acetate.

- Filtration through Celite or similar adsorbents removes insoluble impurities.

- Solvent removal under reduced pressure yields crude product.

- Purification is commonly performed by flash column chromatography using neutral alumina or silica gel with eluents such as chloroform/methanol mixtures to isolate the pure compound.

Example Table of Reaction Conditions and Yields for Analogous Compounds

Related Preparative Insights from Literature

- Chloropyrazine derivatives are commonly prepared by selective chlorination or halogen exchange reactions starting from pyrazine or substituted pyrazines.

- Nucleophilic substitution on halopyrazines is a well-established route for introducing nitrogen-containing substituents, including pyrrolidines and azetidines, under basic conditions in polar aprotic solvents.

- The ethoxymethyl substituent can be introduced on the pyrrolidine ring prior to coupling or via post-substitution alkylation, depending on synthetic convenience.

- Reaction monitoring is typically done by TLC or LC-MS to ensure completion.

- Purity of the final compound is confirmed by NMR, LC-MS, and elemental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.